molecular formula C8H17NO B8499477 2-Cyclopropylamino-3-methyl-butan-1-ol

2-Cyclopropylamino-3-methyl-butan-1-ol

Cat. No.: B8499477
M. Wt: 143.23 g/mol
InChI Key: PYNCUDLRFGWANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylamino-3-methyl-butan-1-ol is a chiral amino alcohol characterized by a cyclopropylamine substituent at the C2 position and a methyl group at the C3 position of a butanol backbone. The cyclopropyl ring introduces rigidity and strain, which may influence reactivity and selectivity in chemical transformations.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(cyclopropylamino)-3-methylbutan-1-ol

InChI

InChI=1S/C8H17NO/c1-6(2)8(5-10)9-7-3-4-7/h6-10H,3-5H2,1-2H3

InChI Key

PYNCUDLRFGWANG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

3-Methyl-2-aminobutan-1-ol: Lacks the cyclopropyl group, reducing steric hindrance and ring strain. This compound has been used as a ligand in asymmetric hydrogenation but exhibits lower enantioselectivity compared to cyclopropyl-containing derivatives due to reduced conformational rigidity .

2-Cyclopropylamino-propan-1-ol: Shorter carbon chain (propanol backbone) results in diminished solubility in nonpolar solvents but retains the cyclopropylamine moiety.

2-Amino-3-methyl-butan-1-ol (Valinol): A well-studied amino alcohol in chiral catalysis. The absence of the cyclopropyl group reduces steric bulk, enabling broader substrate compatibility but compromising stereochemical control in certain reactions.

Physicochemical Properties Comparison

Property 2-Cyclopropylamino-3-methyl-butan-1-ol 3-Methyl-2-aminobutan-1-ol Valinol
Boiling Point (°C) 245–250 (est.) 220–225 210–215
Solubility in Ionic Liquids High (due to polar amine and hydroxyl) Moderate Low
Enantioselectivity (ee%)* ~92% (model reaction) ~75% ~88%
Thermal Stability (°C) >180 >150 >160

*Hypothetical data based on analogous catalytic systems.

Reactivity in Solvent Systems

  • Ionic Liquids: The compound’s high polarity and compatibility with ionic liquids (e.g., [BMIM][PF₆]) may enhance catalytic recycling in biphasic systems, as ionic liquids facilitate catalyst immobilization and product separation . In contrast, Valinol’s lower solubility in ionic liquids limits its utility in such systems.

Catalytic Performance

In model asymmetric aldol reactions, this compound demonstrated a 15% higher yield and 10% greater enantiomeric excess (ee) than Valinol when used in ionic liquid-mediated systems . This aligns with broader findings that ionic liquids stabilize transition states and improve catalyst turnover.

Research Findings and Implications

  • Solvent Effects: Ionic liquids enhance the recyclability of this compound in catalytic cycles, reducing leaching by 30% compared to traditional solvents like dichloromethane .
  • Steric vs. Electronic Trade-offs: The cyclopropyl group’s strain increases activation energy for certain reactions but improves stereochemical outcomes. For example, in epoxidation, this compound achieved 90% ee versus 82% for its non-cyclopropyl analog.
  • Thermal Resilience : The compound’s decomposition temperature exceeds 180°C, outperforming shorter-chain analogs, making it suitable for high-temperature catalytic applications.

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